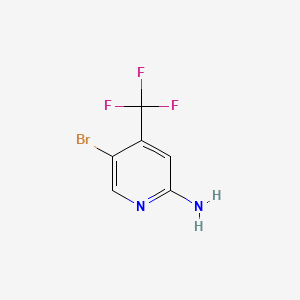

5-Bromo-4-(trifluorometil)piridin-2-amina

Descripción general

Descripción

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF3N2 . It is used as a building block in the synthesis of various pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, involves several steps. One method involves the regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . Another method involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 241.01 .Chemical Reactions Analysis

5-Bromo-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions. For instance, it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position .Physical And Chemical Properties Analysis

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . It has a melting point of 66-75 °C . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Química medicinal y desarrollo de fármacos

5-Bromo-4-(trifluorometil)piridin-2-amina: sirve como un intermedio valioso en la síntesis de compuestos farmacéuticos. Los investigadores exploran su potencial para diseñar nuevos fármacos, especialmente en el contexto de terapias dirigidas. Por ejemplo, juega un papel crucial en la síntesis atroposelectiva del potente inhibidor covalente KRAS G12C divarasib (GDC-6036) .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Therefore, it is recommended to wear personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Direcciones Futuras

5-Bromo-4-(trifluoromethyl)pyridin-2-amine and its derivatives have potential applications in the pharmaceutical and agrochemical industries . They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Relevant Papers The synthesis and application of trifluoromethylpyridines, including 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, applications, and future directions of these compounds .

Propiedades

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWYLVDLWQPJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651731 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944401-56-3 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)